molecular formula C7H13Cl2N5O B048906 (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride CAS No. 69113-63-9

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Cat. No.: B048906
CAS No.: 69113-63-9
M. Wt: 254.11 g/mol
InChI Key: MKQLORLCFAZASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Scientific Research Applications

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.

    Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and dihydropteridines, which can have different chemical and biological properties.

Mechanism of Action

The mechanism of action of (+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor for various enzymes, influencing their activity and the biochemical pathways they regulate. It may also interact with cellular receptors and signaling molecules, modulating physiological processes.

Comparison with Similar Compounds

(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride can be compared with other pteridine derivatives such as tetrahydrobiopterin and methyltetrahydrofolate. While these compounds share a similar core structure, they differ in their functional groups and biological activities. The unique methyl group in this compound distinguishes it from other pteridines, contributing to its specific chemical and biological properties.

List of Similar Compounds

  • Tetrahydrobiopterin
  • Methyltetrahydrofolate
  • Dihydropteridine
  • Pterin

Properties

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLORLCFAZASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585225
Record name 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69113-63-9
Record name 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 2
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 5
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride
Reactant of Route 6
(+/-)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.